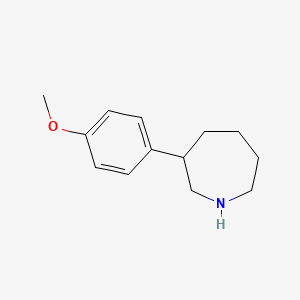

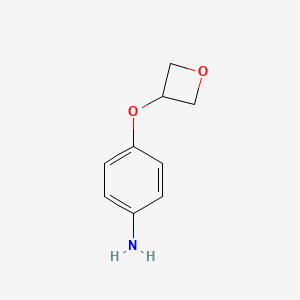

3-(4-Methoxyphenyl)azepane

Übersicht

Beschreibung

3-(4-Methoxyphenyl)azepane is a chemical compound with the CAS Number: 1333960-81-8 . It has a molecular weight of 205.3 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of azepane derivatives, such as 3-(4-Methoxyphenyl)azepane, often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Molecular Structure Analysis

The IUPAC Name for 3-(4-Methoxyphenyl)azepane is the same as its common name . Its InChI Code is 1S/C13H19NO/c1-15-13-7-5-11(6-8-13)12-4-2-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 .Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)azepane is a solid compound . It has a molecular weight of 205.3 . The IUPAC Name for this compound is 3-(4-Methoxyphenyl)azepane .Wissenschaftliche Forschungsanwendungen

Application

“3-(4-Methoxyphenyl)azepane” is used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Method of Application

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Results or Outcomes

The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Organic Chemistry

Application

“3-(4-Methoxyphenyl)azepane” is used in the synthesis of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues . These compounds have a wide range of medicinal and pharmaceutical properties , including antidiabetic , anticancer , and antiviral activities, thus attracting a significant interest of the researchers in new lead compound discovery .

Method of Application

An efficient method for the selective preparation of these compounds has been developed via Cu (I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This reaction proceeds under mild conditions and results in the formation of highly functionalized azepanes .

Results or Outcomes

The synthetic value of this protocol is demonstrated in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Organic Chemistry

Application

“3-(4-Methoxyphenyl)azepane” is used in the synthesis of functionalized azepines . Azepine and its functionalized derivatives are important structural motifs present in a variety of natural products and bioactive molecules with a wide range of medicinal and pharmaceutical properties , including antidiabetic , anticancer , and antiviral activities, thus attracting a significant interest of the researchers in new lead compound discovery .

Method of Application

An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues has been developed via Cu (I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This reaction proceeds under mild conditions and results in the formation of highly functionalized azepanes .

Results or Outcomes

The synthetic value of this protocol is demonstrated in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)12-4-2-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUYBXXGHQFWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)

![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)

![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)

![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)

![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)

![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)